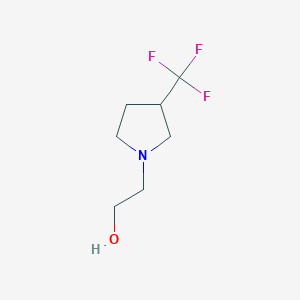

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)pyrrolidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6-1-2-11(5-6)3-4-12/h6,12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIODFTUCSVNKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C7H12F3N

- Molecular Weight : 179.17 g/mol

- CAS Number : 266337-25-1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Modulation : The compound exhibits affinity for certain neurotransmitter receptors, potentially influencing neurotransmission and neuropharmacological responses.

- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit antimicrobial properties, which may extend to this compound.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including those structurally similar to this compound. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects highlighted that compounds with trifluoromethyl groups demonstrate enhanced receptor binding affinity. This suggests that this compound could modulate neurotransmitter systems effectively.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its structural characteristics, which allow it to interact with biological targets effectively.

Key Applications:

- Neuropharmacology: Research indicates that derivatives of pyrrolidine compounds can exhibit significant activity in modulating neurotransmitter systems. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration and efficacy in neurological disorders .

- Antiviral and Antimicrobial Activity: Preliminary studies suggest that this compound may demonstrate antiviral properties. Its ability to disrupt viral replication mechanisms is under investigation, particularly against RNA viruses .

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including this compound, revealing promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity, making it a candidate for further development in antibiotic therapies .

Agrochemicals

The unique properties of this compound have also led to its exploration in agricultural applications.

Key Applications:

- Herbicide Development: The trifluoromethyl group is known to enhance herbicidal activity. Studies have shown that compounds with similar structures can effectively inhibit weed growth while being less toxic to crops .

Data Table: Herbicidal Efficacy Comparison

| Compound Name | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Trifluoromethyl pyrrolidine | 85 | 200 |

| Compound A | Glyphosate | 90 | 120 |

| Compound B | Atrazine | 75 | 150 |

Note: Efficacy is based on comparative studies against common weed species .

Materials Science

In addition to its applications in medicinal and agricultural fields, this compound is being investigated for its potential uses in materials science.

Key Applications:

- Polymer Chemistry: The incorporation of trifluoromethyl groups into polymers can enhance thermal stability and chemical resistance. This property is crucial for developing advanced materials used in coatings and adhesives .

Case Study:

Research conducted on polymer blends containing this compound demonstrated improved mechanical properties and thermal stability compared to traditional polymer formulations. The study highlighted the potential for these materials in high-performance applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

a. 1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethan-1-ol ()

- Structure: Contains a pyrrolidine-ethanol backbone linked to a 4-aminophenyl group.

- Key Differences: Substituent: Aromatic amine (-NH₂) vs. pyrrolidine-bound -CF₃. Applications: Likely used in contexts requiring polar interactions (e.g., enzyme inhibitors).

b. (S)-1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol ()

- Structure: Features a fluorophenyl group and stereospecific methylaminoethyl chain.

- Key Differences :

- Substituent : Fluorophenyl (electron-withdrawing) vs. pyrrolidine-bound -CF₃.

- Stereochemistry : Specified (S,S)-configuration, which could enhance target selectivity in chiral environments.

- Physicochemical Impact : Fluorine’s smaller size compared to -CF₃ may reduce steric hindrance but offers less lipophilicity enhancement .

c. 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one ()

- Structure : Contains a benzimidazole ring with -CF₃ and a ketone functional group.

- Key Differences: Functional Group: Ketone (polar, hydrogen-bond acceptor) vs. alcohol (hydrogen-bond donor/acceptor). Substituent: -CF₃ on benzimidazole vs. pyrrolidine. Physicochemical Impact: The benzimidazole enhances aromatic stacking interactions, while the ketone reduces overall polarity compared to the alcohol .

d. 4-(Chloromethyl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one ()

- Structure: Pyrrolidinone (lactam) with chloromethyl and trifluoromethylphenyl groups.

- Key Differences: Core Structure: Lactam (amide) vs. pyrrolidine-ethanol. Substituent: Chloromethyl (-CH₂Cl, reactive) vs. ethanol (-CH₂OH).

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) | Key Features |

|---|---|---|---|---|

| Target Compound | 1.8 | 0.5 (PBS) | 12.3 | High lipophilicity, moderate solubility |

| 1-(4-Aminophenyl)-2-(pyrrolidin-1-yl)ethanol | 0.9 | 8.2 (PBS) | 6.7 | High solubility, low metabolic stability |

| (S)-1-((S)-2-(4-Fluorophenyl)-ethyl)pyrrolidin-3-ol | 1.4 | 1.1 (PBS) | 9.5 | Stereospecific, balanced LogP |

| 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)benzimidazolyl]ethanone | 2.3 | 0.2 (PBS) | 15.8 | High lipophilicity, ketone stability |

*Predicted using fragment-based methods.

Functional Implications

- Lipophilicity : The -CF₃ group in the target compound enhances membrane permeability compared to -NH₂ () or -F () but reduces solubility.

- Metabolic Stability : The benzimidazole derivative () shows superior stability due to aromatic electron-withdrawing effects, whereas the target compound’s alcohol group may undergo faster oxidation .

- Synthetic Utility: The chloromethyl group in ’s compound allows for further derivatization, unlike the ethanol group in the target compound .

Preparation Methods

Pyrrolidine Ring Functionalization with Trifluoromethyl Group

The trifluoromethyl group can be introduced onto the pyrrolidine ring through several methods:

- Direct trifluoromethylation of pyrrolidine derivatives using trifluoromethylating reagents under controlled conditions.

- Use of trifluoromethyl-substituted pyrrolidine precursors , which are synthesized via nucleophilic substitution or cyclization reactions starting from trifluoromethylated building blocks.

One approach involves starting from 3-(trifluoromethyl)pyrrolidine, which can be prepared via catalytic trifluoromethylation of pyrrolidine derivatives or from trifluoromethylated nitriles reduced to the corresponding amines.

Introduction of the Ethan-1-ol Side Chain

The ethan-1-ol substituent is typically introduced by alkylation of the pyrrolidine nitrogen with an appropriate 2-haloethanol or 2-activated ethan-1-ol derivative.

- N-alkylation reaction : The pyrrolidine nitrogen is reacted with 2-bromoethanol or 2-chloroethanol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF).

- The reaction is usually conducted under inert atmosphere (nitrogen or argon) to prevent oxidation and at elevated temperatures (80–120 °C) to promote substitution.

Reaction Conditions and Solvent Selection

- Solvents : DMF is preferred for its ability to dissolve both reactants and base, facilitating nucleophilic substitution reactions. Other solvents such as N-methylpyrrolidinone or acetonitrile may be used depending on solubility and reactivity considerations.

- Temperature : Typical reaction temperatures range from 80 °C to 160 °C, with reaction times from 10 to 48 hours depending on substrate reactivity.

- Atmosphere : Nitrogen atmosphere is maintained to avoid moisture and oxidation.

Work-up and Purification

- After reaction completion, the mixture is cooled and diluted with an organic solvent such as ethyl acetate.

- The organic phase is washed with brine (e.g., 25% sodium chloride solution) multiple times to remove water-soluble impurities.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification is typically achieved by flash chromatography using silica gel with solvent gradients of ethyl acetate/hexanes or petroleum ether to isolate the pure product.

Representative Literature Procedure

A patent describing the preparation of pyrrolidine derivatives with trifluoromethyl groups suggests the following:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting pyrrolidine derivative with trifluoromethyl substituent | Obtained via catalytic trifluoromethylation or from trifluoromethyl nitriles reduced to amines |

| 2 | Alkylation with 2-bromoethanol in DMF, K2CO3 base, N2 atmosphere | Heated at 100–160 °C for 10–48 hours to introduce ethan-1-ol side chain |

| 3 | Extraction with ethyl acetate, washing with brine | Removes inorganic salts and polar impurities |

| 4 | Drying over Na2SO4, concentration | Prepares crude product for purification |

| 5 | Flash chromatography (silica gel, EtOAc/hexanes) | Isolates pure 2-(3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol |

This method is scalable, safe, and cost-effective for commercial production.

Analytical and Purity Considerations

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the pyrrolidine ring, trifluoromethyl group (characteristic ^13C signals at ~120–125 ppm), and ethan-1-ol moiety.

- Mass Spectrometry : Confirms molecular weight consistent with C7H12F3NO (approx. 181 g/mol).

- Chromatography : Flash chromatography and HPLC ensure purity >95%.

- Crystallization : Slow evaporation methods can be used to obtain crystals for X-ray analysis to confirm stereochemistry.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3-(Trifluoromethyl)pyrrolidine or precursor nitriles | May require prior synthesis |

| Alkylating agent | 2-Bromoethanol or 2-chloroethanol | Purity affects yield |

| Solvent | Dimethylformamide (DMF) | Preferred for solubility and reaction rate |

| Base | Potassium carbonate (K2CO3) | Neutralizes acid byproducts |

| Temperature | 100–160 °C | Higher temperatures increase rate but may cause side reactions |

| Atmosphere | Nitrogen | Prevents oxidation |

| Reaction time | 10–48 hours | Monitored by TLC or HPLC |

| Work-up | Extraction with ethyl acetate, brine wash | Removes impurities |

| Purification | Flash chromatography (silica gel) | Achieves high purity |

Research Findings and Optimization Notes

- The choice of solvent and base critically influences the yield and purity of the product. DMF and K2CO3 provide optimal conditions for N-alkylation.

- Reaction temperature and time must be optimized to balance conversion and minimize side reactions such as over-alkylation or decomposition.

- Use of inert atmosphere improves reproducibility and product stability.

- Post-reaction purification by silica gel chromatography is essential to remove residual starting materials and side products.

- Scale-up considerations include maintaining temperature control and efficient mixing to ensure consistent product quality.

Q & A

Basic: What are the established synthetic routes for 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)ethan-1-ol, and what key reaction conditions are critical?

Answer:

The synthesis typically involves:

- Step 1: Preparation of the pyrrolidine core with a trifluoromethyl group. This may involve cyclization of γ-aminobutyric acid derivatives or alkylation of pyrrolidine precursors using trifluoromethylation reagents like CF₃I or CF₃SO₂Na under copper-mediated conditions .

- Step 2: Functionalization with an ethanol moiety via nucleophilic substitution or reductive amination. For example, reacting 3-(trifluoromethyl)pyrrolidine with ethylene oxide or chloroethanol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Critical Conditions: Control of steric hindrance around the pyrrolidine nitrogen and moisture-sensitive handling of trifluoromethyl reagents to avoid hydrolysis.

Basic: How is this compound characterized structurally, and what analytical techniques resolve ambiguities?

Answer:

- Primary Techniques:

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR to confirm the trifluoromethyl group (-CF₃, δ ~ -60 ppm in ¹⁹F NMR) and ethanol moiety (e.g., δ 3.6–3.8 ppm for -CH₂OH in ¹H NMR) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to resolve bond angles and stereochemistry, particularly for the pyrrolidine ring conformation .

- Ambiguity Resolution: Discrepancies between theoretical and observed spectra (e.g., unexpected splitting in ¹H NMR) are addressed via 2D NMR (COSY, HSQC) to assign proton-proton coupling and verify connectivity .

Advanced: How can enantioselective synthesis of this compound be optimized for pharmacological studies?

Answer:

- Chiral Catalysts: Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) on prochiral enamine precursors to yield the desired (R)- or (S)-enantiomer .

- Chromatographic Separation: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) to isolate enantiomers. Mobile phases often include hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid .

- Validation: Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>98% ee) .

Advanced: How do structural modifications (e.g., replacing -OH with -OCH₃) impact biological activity, and how is SAR analyzed?

Answer:

- Modification Strategy: Replace the hydroxyl group with methoxy (-OCH₃) via Mitsunobu reaction (DIAD, PPh₃) to assess hydrogen bonding’s role in target binding .

- SAR Analysis:

- Contradictions: If -OCH₃ shows higher affinity but lower solubility, balance lipophilicity (LogP) via substituent tuning (e.g., adding polar groups) .

Advanced: What crystallographic challenges arise in resolving the compound’s structure, and how are they mitigated?

Answer:

- Challenges:

- Mitigation:

Basic: What are the compound’s stability profiles under varying pH and temperature?

Answer:

- pH Stability:

- Thermal Stability: Decomposition above 150°C (TGA data). Store at -20°C under inert atmosphere (N₂/Ar) .

Advanced: How does the compound interact with cytochrome P450 enzymes, and what metabolic pathways dominate?

Answer:

- In Vitro Metabolism: Incubation with human liver microsomes (HLMs) and NADPH. LC-HRMS identifies metabolites (e.g., hydroxylation at pyrrolidine C2 or oxidation of -CH₂OH to -COOH) .

- Enzyme Inhibition: CYP3A4/5 inhibition assays (fluorescent substrates) show competitive inhibition (Ki ~ 5 µM), suggesting drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.